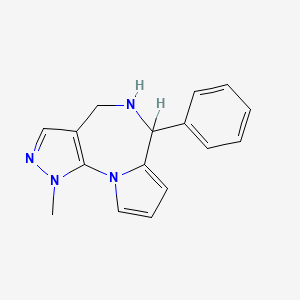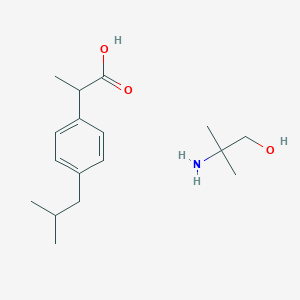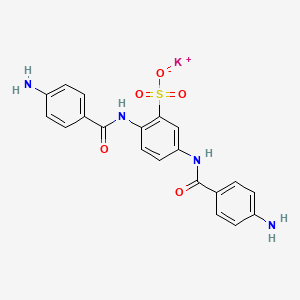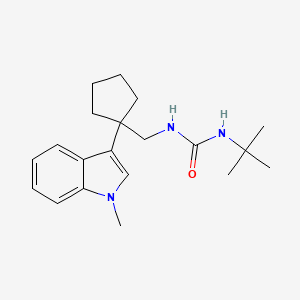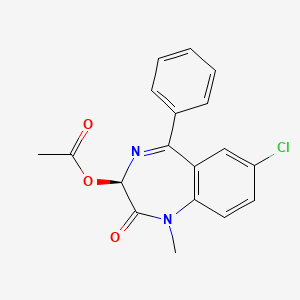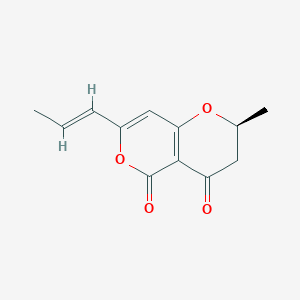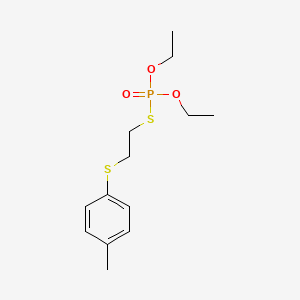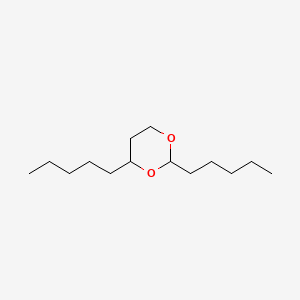
Hexanal octane-1,3-diol acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanal octane-1,3-diol acetal is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This compound is a colorless liquid with a fruity aroma, commonly used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanal octane-1,3-diol acetal is typically synthesized through the reaction of hexanal (an aldehyde) with octane-1,3-diol (a diol) in the presence of an acid catalyst such as acetic acid. The reaction involves the formation of a hemiacetal intermediate, which subsequently cyclizes to form the acetal .
Industrial Production Methods: In industrial settings, the production of this compound involves maintaining specific temperature and pressure conditions to optimize yield and purity. The reaction is carried out in a controlled environment to ensure the efficient conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Hexanal octane-1,3-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and diol.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hexanal and octane-1,3-diol.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanal octane-1,3-diol acetal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products
Mecanismo De Acción
The mechanism of action of hexanal octane-1,3-diol acetal involves its interaction with specific molecular targets. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its effects are mediated through its metabolic conversion to other bioactive compounds .
Comparación Con Compuestos Similares
Hexanal octane-1,3-diol acetal can be compared with other similar compounds such as:
Hexanal ethane-1,2-diol acetal: Similar structure but different diol component.
Hexanal propane-1,3-diol acetal: Similar structure but different chain length of the diol.
Hexanal butane-1,4-diol acetal: Similar structure but different chain length and position of the diol.
Uniqueness: this compound is unique due to its specific combination of hexanal and octane-1,3-diol, which imparts distinct physical and chemical properties, making it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
202188-46-3 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,4-dipentyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
JTGGXBHDIVDFHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCOC(O1)CCCCC |
Densidad |
0.869-0.875 |
Descripción física |
Clear, colourless liquid; Fatty, green aroma |
Solubilidad |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


